molecular formula C18H37NO2 B7796514 Sphingosine CAS No. 2733-29-1

Sphingosine

Cat. No.: B7796514
CAS No.: 2733-29-1
M. Wt: 299.5 g/mol
InChI Key: WWUZIQQURGPMPG-KRWOKUGFSA-N
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Description

Sphingosine (2-amino-4-octadecene-1,3-diol) is an 18-carbon amino alcohol with a hydroxylated alkyl chain and a trans-double bond between C4 and C3. It serves as the backbone of sphingolipids, a class of membrane lipids critical for structural integrity and signaling in eukaryotic cells . This compound is metabolically interconvertible with ceramide (via ceramidase) and this compound 1-phosphate (S1P, via this compound kinase). These metabolites form the "sphingolipid rheostat," a dynamic balance regulating apoptosis, proliferation, and differentiation . This compound itself is pro-apoptotic, while S1P promotes cell survival and migration through G protein-coupled receptors (S1PR1–5) .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sphingosine is synthesized from palmitoyl coenzyme A and serine through a series of enzymatic reactions. The initial step involves the condensation of palmitoyl coenzyme A with serine to form 3-ketosphinganine. This intermediate is then reduced to dihydrothis compound, which is subsequently desaturated to form this compound .

Industrial Production Methods

Industrial production of this compound typically involves the extraction and purification from natural sources, such as animal tissues. The process includes lipid extraction, hydrolysis, and chromatographic purification to isolate this compound .

Chemical Reactions Analysis

Wittig Reaction for Chain Elongation

A pivotal step in sphingosine synthesis involves the Wittig reaction between 2,3-O-isopropylidene-L-erythrose and aliphatic triphenylphosphonium halides. Key conditions include:

  • Solvent : Anhydrous toluene or tetrahydrofuran (THF)

  • Temperature : -35°C to -30°C for optimal stereoselectivity

  • Outcome : Forms trans-alkene geometry critical for natural this compound stereochemistry

Azide Reduction to Amine

Azidothis compound intermediates undergo reduction using:

  • Reagents : H₂S in pyridine (preferred), H₂/Pd, LiAlH₄, or NaBH₄

  • Efficiency : >90% yield for D-erythro-sphingosine isomer

Reduction Method ConditionsSelectivityReference
H₂S/PyridineRoom temp, 12 hrsHigh
H₂/Pd Catalyst40 psi, 6 hrsModerate

Phosphorylation by this compound Kinases

  • Enzymes : SphK1 (cytosolic) and SphK2 (nuclear/mitochondrial)

  • Kinetics :

    • Mitochondrial this compound phosphorylation occurs within 2–5 minutes post-release (t₁/₂ = 2.63 min)

    • Inhibited by SKI-II (IC₅₀ = 10 μM)

Ceramide Synthase (CerS)-Mediated Acylation

  • Specificity : CerS isoforms determine acyl chain length (C16–C26)

    CerS Isoform Preferred Acyl-CoATissue Distribution
    CerS1C18Neurons
    CerS5/6C16Ubiquitous

pH-Dependent Aggregation & Reactivity

This compound’s amino group exhibits context-dependent pKa:

  • Micellar systems : pKa = 6.7

  • Bilayer membranes : pKa = 9.1

Aggregation Behavior :

pH Critical Micelle Concentration (CMC)Aggregate Size (Rh, nm)
3.61.71 mM15–20
7.40.99 mM25–30
9.90.70 mM40–50

Caged this compound Derivatives

  • Mito-So : Mitochondria-targeted probe releases this compound upon 365 nm UV exposure

  • Trifunctional this compound : Combines photocleavable, crosslinkable, and clickable groups for tracking in live cells

Key Applications :

  • Visualized this compound accumulation in Niemann-Pick type C lysosomes

  • Identified NPC1 and LIMP2 as this compound interactors via crosslinking

Salvage Pathway Hydrolysis

  • Ceramidases : Convert ceramide → this compound (lysosomal CDase optimal at pH 4.5)

  • Sphingomyelinases : Acid (aSMase) and neutral (nSMase) isoforms cleave phosphocholine from sphingomyelin

Metabolic Half-Lives :

Condition This compound t₁/₂
Mitochondrial release (Mito-So)2.63 min
Cytosolic release (Sph-Cou)4.21 min

This synthesis integrates this compound’s synthetic chemistry, dynamic metabolic interconversions, and biophysical properties, providing a roadmap for manipulating its biological activity. Recent advances in photochemical probes and isoform-specific enzyme inhibitors highlight emerging therapeutic strategies targeting this compound-mediated pathways.

Scientific Research Applications

Sphingosine in Cell Signaling

This compound acts as a second messenger in cellular signaling pathways, influencing processes such as cell proliferation and apoptosis. It is involved in:

  • Cell Proliferation : this compound levels can dictate cell cycle progression. Elevated this compound concentrations lead to cell cycle arrest and apoptosis, making it a target for cancer therapies aimed at controlling tumor growth .
  • Immune Response : this compound modulates immune cell activity. It can act as a pro-inflammatory mediator while this compound-1-phosphate (S1P) exerts anti-inflammatory effects by promoting immune cell egress from lymphoid organs .

Case Study: this compound in Cancer Therapy

Recent studies have shown that targeting this compound pathways may enhance the efficacy of existing cancer treatments. For instance, research indicates that manipulating this compound levels can sensitize cancer cells to chemotherapy agents, potentially improving patient outcomes .

Cardiovascular Health

This compound plays a crucial role in cardiovascular functions:

  • Vascular Tone Regulation : this compound and its derivative S1P are involved in regulating vascular smooth muscle contraction and endothelial barrier integrity .
  • Angiogenesis : S1P is critical for blood vessel formation and repair after injury, highlighting its potential therapeutic role in cardiovascular diseases such as atherosclerosis and hypertension .

Data Table: Effects of this compound on Cardiovascular Health

ApplicationMechanism of ActionPotential Therapeutic Use
Vascular Tone RegulationModulation of smooth muscle contractionHypertension treatment
Endothelial IntegrityEnhances barrier function of endothelial cellsAtherosclerosis management
AngiogenesisPromotes blood vessel formationPost-injury recovery

Inflammation and Autoimmune Diseases

This compound's role extends to inflammatory responses and autoimmune diseases:

  • Inflammatory Mediator : this compound can promote the recruitment of immune cells to sites of inflammation .
  • Autoimmune Disease Targeting : Research has shown that modulation of sphingolipid metabolism can influence disease progression in conditions like multiple sclerosis and rheumatoid arthritis .

Case Study: S1P Receptor Modulators

S1P receptor modulators have been developed to treat autoimmune diseases by inhibiting excessive immune responses. Clinical trials have demonstrated their effectiveness in reducing disease activity in conditions such as inflammatory bowel disease (IBD) and multiple sclerosis .

Antifungal Applications

Recent studies have explored the antifungal properties of this compound:

  • Mechanism Against Fungi : this compound has been shown to disrupt fungal membranes by binding to cardiolipin, leading to cell death in pathogenic fungi such as Candida spp. . This mechanism suggests potential for developing new antifungal agents.

Data Table: Antifungal Effects of this compound

Fungal SpeciesMechanism of ActionResult
Candida albicansMembrane permeabilization via cardiolipin bindingCell death
Aspergillus spp.Disruption of membrane integrityInhibition of growth

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sphingosine shares structural and functional similarities with several sphingolipid intermediates. Key compounds include:

Phytothis compound

  • Structure : Phytothis compound (4-hydroxysphinganine) lacks the C4–C5 double bond and contains an additional hydroxyl group at C4 .
  • Function: Like this compound, phytothis compound exhibits antimicrobial and nematicidal activity. Both compounds disrupt Meloidogyne incognita (root-knot nematode) membranes, though phytothis compound shows marginally higher stability in alkaline environments .
  • Therapeutic Potential: Phytothis compound is less studied in cancer but shares this compound’s ability to induce ceramide accumulation, a pro-apoptotic signal .

Dihydrothis compound (Sphinganine)

  • Function: Primarily a biosynthetic precursor to ceramide.
  • Analytical Differentiation : Reversed-phase chromatography effectively separates this compound (retention time: 12.3 min) from dihydrothis compound (14.1 min) due to hydrophobicity differences .

This compound 1-Phosphate (S1P)

  • Structure : Phosphorylated at C1, converting the pro-apoptotic this compound into a pro-survival lipid .
  • Function: S1P binds to S1PR1–5, activating pathways like ERK and PI3K/Akt to promote angiogenesis and cancer metastasis. This compound kinase (SK1/SK2) overexpression correlates with poor prognosis in glioblastoma and colorectal cancer .
  • Therapeutic Targeting : SK inhibitors (e.g., PF-543 derivatives) reduce S1P levels, restoring PP2A tumor suppressor activity. Compound 10 (PF-543 analog) shows potent cytotoxicity (HT29 IC50 = 6.223 µM) .

Functional and Mechanistic Comparisons

Property This compound Phytothis compound Dihydrothis compound S1P
Apoptosis Induction Strong (via mitochondrial pathway) Moderate Weak Anti-apoptotic
Enzymatic Regulation Ceramidase (generation), SK (conversion to S1P) Ceramide synthase substrate Ceramide synthase substrate SK product, S1P lyase (degradation)
Receptor Interaction Binds sigma-1 receptor Not reported Not reported Binds S1PR1–5
Therapeutic Role Pro-apoptotic agent Antimicrobial Biomarker for sphingolipidoses Cancer/metastasis target

Key Research Findings

This compound vs. S1P in Apoptosis :

  • This compound induces apoptosis at 1–5 µM in serum-starved cells, while S1P (5 µM) counteracts this effect by activating survival pathways .
  • SK inhibition (e.g., PF-543) shifts the sphingolipid rheostat toward this compound, amplifying apoptosis in colorectal cancer cells .

Structural Modifications and Bioactivity :

  • Aromatic this compound derivatives (e.g., RB005 analogs) show reduced SK inhibition (20% at 10 µM) compared to aliphatic-chain derivatives (e.g., Compound 10), which enhance PP2A activation (1.73-fold) .
  • D-erythro-sphingosine inhibits protein kinase C (PKC) in platelets, blocking aggregation (IC50 = 25 µM) .

Analytical Challenges :

  • UPLC-MS/MS methods distinguish this compound (m/z 300.3 → 282.3) from S1P (m/z 380.3 → 264.3) with high sensitivity (LOQ = 0.1 ng/mL) .

Biological Activity

Sphingosine is a bioactive sphingolipid that plays a critical role in various biological processes, including cell signaling, antimicrobial activity, and immune responses. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Structure and Function

This compound is characterized by a long aliphatic chain with a polar 2-amino-1,3-diol terminus. It is produced from ceramide through the action of ceramidases and can be further phosphorylated to form this compound-1-phosphate (S1P) by this compound kinases. S1P is known for its involvement in cell proliferation, differentiation, migration, and survival through both intracellular and extracellular signaling pathways .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against a variety of pathogens, including bacteria, viruses, fungi, and protozoan parasites. The compound disrupts microbial membranes, leading to cell death. Notably:

  • Mechanism of Action : this compound's NH₂ group interacts with cardiolipin in bacterial membranes, promoting membrane permeabilization and subsequent bacterial death. This effect is more pronounced at neutral to slightly acidic pH levels .
  • Case Study : In vitro studies demonstrated that this compound effectively inhibited the growth of Neisseria gonorrhoeae, with increased this compound levels correlating with reduced bacterial survival .

Role in Immune Responses

This compound and its phosphorylated form (S1P) are crucial in modulating immune responses:

  • Regulation of Immune Cells : S1P influences the migration and activation of various immune cells, including T cells and macrophages. It acts as a second messenger in signaling pathways that regulate immune cell functions .
  • Therapeutic Potential : Targeting the this compound/S1P axis has therapeutic implications in treating inflammatory diseases and cancers. Research indicates that manipulating S1P levels can enhance immune responses or suppress unwanted inflammation .

Research Findings

Recent studies have elucidated various aspects of this compound's biological activity:

  • Neurodegenerative Diseases : The enzyme this compound-1-phosphate lyase (SPL), which degrades S1P, has been implicated in neurodegeneration. Dysregulation of SPL activity may contribute to neurodegenerative conditions by altering S1P levels .
  • Cell Cycle Regulation : this compound has been shown to induce cell cycle arrest and apoptosis by modulating protein kinase activities and other signaling pathways .

Data Table: Summary of Biological Activities of this compound

Biological ActivityDescriptionReferences
AntimicrobialKills bacteria by disrupting membrane integrity; effective against various pathogens
Immune ModulationRegulates T cell migration and activation; involved in inflammatory responses
Cell Cycle RegulationInduces apoptosis and cell cycle arrest through signaling pathways
NeuroprotectionInvolvement in neurodegenerative disease mechanisms via SPL

Properties

IUPAC Name

(E,2S,3R)-2-aminooctadec-4-ene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h14-15,17-18,20-21H,2-13,16,19H2,1H3/b15-14+/t17-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWUZIQQURGPMPG-KRWOKUGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H37NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90861763
Record name Sphingosine
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Molecular Weight

299.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Sphingosine
Source Human Metabolome Database (HMDB)
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CAS No.

123-78-4, 2733-29-1
Record name Sphingosine
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Record name Sphingosine
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Record name Erythro-sphingosine, (+)-
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Record name ERYTHRO-SPHINGOSINE, (±)-
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Record name SPHINGOSINE
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Record name Sphingosine
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Melting Point

81 °C
Record name Sphingosine
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Record name Sphingosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000252
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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